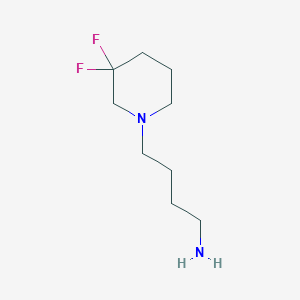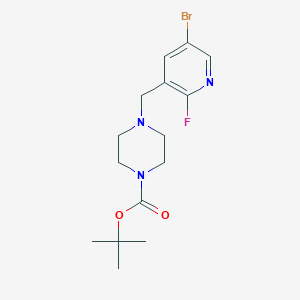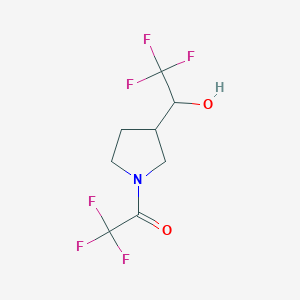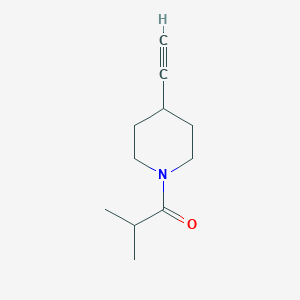![molecular formula C9H11BrN2O2 B12074807 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide is an organic compound that features a bromine atom, an aminomethyl group, and an acetamide group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide typically involves the following steps:
Bromination: The starting material, 3-(Aminomethyl)phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane.
Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[3-(Aminomethyl)-4-bromophenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-[3-(Aminomethyl)phenoxy]acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-2-(aminomethyl)phenol: Lacks the acetamide group, affecting its solubility and chemical properties.
2-[3-(Aminomethyl)-4-chlorophenoxy]acetamide:
Uniqueness
2-[3-(Aminomethyl)-4-bromophenoxy]acetamide is unique due to the presence of both the bromine atom and the aminomethyl group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and other interactions in biological systems.
属性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
2-[3-(aminomethyl)-4-bromophenoxy]acetamide |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(3-6(8)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13) |
InChI 键 |
NMMLNETXLHHZQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCC(=O)N)CN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)











